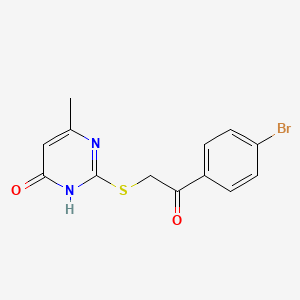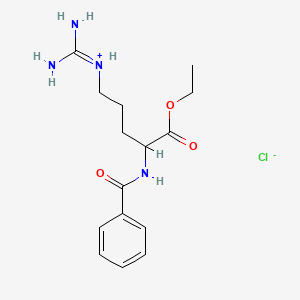![molecular formula C20H23N3S2 B6039392 5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039392.png)
5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of 1,2,4-triazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate benzylsulfanyl and phenyl derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often incorporating automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: It is investigated for its potential in creating advanced materials with unique properties, such as luminescent or conductive materials.
Mecanismo De Acción
The mechanism of action of 5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The pathways involved may include oxidative stress, apoptosis, or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
- N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide
- N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine
Uniqueness
What sets 5-[(benzylsulfanyl)methyl]-4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl and butan-2-ylphenyl groups enhances its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
3-(benzylsulfanylmethyl)-4-(4-butan-2-ylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S2/c1-3-15(2)17-9-11-18(12-10-17)23-19(21-22-20(23)24)14-25-13-16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEJASMZACZFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)

![3-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6039330.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE](/img/structure/B6039341.png)
![3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6039352.png)
![N-[4-[(4-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B6039357.png)

![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-METHOXYPHENYL)METHANONE](/img/structure/B6039371.png)

![Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B6039380.png)
![[6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 2-aminopropanoate;hydrochloride](/img/structure/B6039382.png)

![3-(3-chlorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6039411.png)
